Methyl 5-bromo-3-chloro-2-methylbenzoate
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Overview
Description
Methyl 5-bromo-3-chloro-2-methylbenzoate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoic acid, specifically a methyl ester, and contains bromine and chlorine substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-chloro-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-bromo-3-chloro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for temperature and pressure control is common to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-chloro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is often employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine or chlorine atoms.
Reduction: The major product is 5-bromo-3-chloro-2-methylbenzyl alcohol.
Oxidation: The major product is 5-bromo-3-chloro-2-methylbenzoic acid.
Scientific Research Applications
Methyl 5-bromo-3-chloro-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-chloro-2-methylbenzoate depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing effects of the bromine and chlorine atoms facilitate the attack of nucleophiles on the benzene ring. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent. In oxidation reactions, the methyl group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-chlorobenzoate
- Methyl 3-bromo-2-chlorobenzoate
- Methyl 5-chloro-2-methylbenzoate
Uniqueness
Methyl 5-bromo-3-chloro-2-methylbenzoate is unique due to the specific positions of the bromine, chlorine, and methyl groups on the benzene ring. This unique arrangement affects its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses.
Properties
IUPAC Name |
methyl 5-bromo-3-chloro-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRLPGXLBLBKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1522778-35-3 |
Source
|
Record name | methyl 5-bromo-3-chloro-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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